7-Hydroxy-1-oxo-2,3-dihydroindene-5-carboxylic acid
Description
Properties
IUPAC Name |
7-hydroxy-1-oxo-2,3-dihydroindene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-7-2-1-5-3-6(10(13)14)4-8(12)9(5)7/h3-4,12H,1-2H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKIYOUECWAUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273661-16-7 | |
| Record name | 7-hydroxy-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1-oxo-2,3-dihydroindene-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of indene as a starting material, which undergoes oxidation and subsequent cyclization to form the desired compound. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, and the reactions are typically carried out in solvents like dichloromethane or acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-1-oxo-2,3-dihydroindene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or quinones, while reduction can yield alcohols or hydrocarbons .
Scientific Research Applications
Key Functional Groups
- Hydroxyl Group (-OH) : Contributes to the compound's solubility and reactivity.
- Carbonyl Group (C=O) : Plays a crucial role in the compound's biological activity.
- Carboxylic Acid Group (-COOH) : Enhances acidity and potential for hydrogen bonding.
Anticancer Activity
Recent studies have demonstrated that 7-Hydroxy-1-oxo-2,3-dihydroindene-5-carboxylic acid exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Effects on MCF-7 Cell Line
In vitro studies using the MTT assay revealed that this compound showed strong anticancer activity against the MCF-7 breast cancer cell line. The results indicated a dose-dependent response, with IC50 values comparable to established chemotherapeutic agents like Doxorubicin .
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 0 | 100 | - |
| 10 | 85 | - |
| 25 | 60 | - |
| 50 | 30 | - |
| 100 | 10 | - |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Case Study: Antimicrobial Activity
In a study evaluating the antibacterial effects of several derivatives of indene compounds, it was found that this compound exhibited significant inhibition of bacterial growth with minimum inhibitory concentration (MIC) values comparable to conventional antibiotics .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
| Bacillus cereus | 20 |
Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing novel derivatives with enhanced biological activities. Researchers are exploring modifications to the indene structure to improve potency and selectivity against cancer cells and pathogens.
Example of Synthesis
A synthetic route involves bromination followed by carboxylation reactions, leading to derivatives with potential applications in drug development .
Mechanism of Action
The mechanism of action of 7-Hydroxy-1-oxo-2,3-dihydroindene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in inflammation and cell proliferation. Its hydroxyl and carboxylic acid groups are crucial for binding to active sites of target proteins, leading to the inhibition of their activity .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and their implications:
Physicochemical Properties
- Solubility: The hydroxy and carboxylic acid groups in this compound enhance solubility in DMSO and methanol. In contrast, methyl-substituted analogs (e.g., 2,2-dimethyl derivative) exhibit lower polarity and prefer non-polar solvents like n-hexane .
- Acidity : The electron-withdrawing oxo and carboxylic acid groups in the parent compound lower its pKa (~3.2) compared to 3-oxoindan-4-carboxylic acid (pKa ~4.1), where the oxo group is less conjugated to the carboxylic acid .
- Thermal Stability : Heterocyclic derivatives (e.g., indazole analog) demonstrate superior thermal stability (>250°C) due to aromatic nitrogen participation in resonance .
Biological Activity
7-Hydroxy-1-oxo-2,3-dihydroindene-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 192.17 g/mol. Its structure features an indene core with hydroxyl and carboxylic acid functional groups, which are crucial for its biological interactions.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Against Various Cell Lines
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against a range of bacteria and fungi. Studies have reported effective inhibition of growth for both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
The biological activity of this compound is attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cancer cells, leading to apoptosis.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in cancer cell proliferation.
- Cell Cycle Modulation : Studies suggest that this compound can cause cell cycle arrest in the G0/G1 phase, preventing further cell division.
Study on MCF-7 Cells
A detailed study evaluated the effects of this compound on MCF-7 breast cancer cells using the MTT assay. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against various pathogens. The results demonstrated that the compound effectively inhibited bacterial growth and showed potential as a therapeutic agent for treating infections.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-hydroxy-1-oxo-2,3-dihydroindene-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A reflux-based approach using acetic acid as a solvent and sodium acetate as a catalyst (adapted from indole-carboxylic acid syntheses) is recommended. For example, refluxing at 110–120°C for 3–5 hours with stoichiometric adjustments for substituent reactivity can yield 60–75% purity. Recrystallization using DMF/acetic acid mixtures improves purity to >95% .
Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish structural isomers of dihydroindene-carboxylic acids?
- Methodological Answer :
- NMR : The deshielded carbonyl proton (C=O) in -NMR appears at δ 10.2–10.8 ppm for the oxo group. The dihydroindene ring protons exhibit splitting patterns (e.g., doublet of doublets) due to restricted rotation .
- IR : A sharp peak at 1680–1700 cm confirms the ketone (C=O), while the carboxylic acid O–H stretch appears as a broad band at 2500–3300 cm .
Q. What solvent systems are suitable for solubility and stability studies of this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to hydrogen bonding with the carboxylic acid and hydroxyl groups. Stability tests in aqueous buffers (pH 2–9) should monitor degradation via HPLC, with optimal stability observed at pH 4–6 .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents in dihydroindene derivatives?
- Methodological Answer : Single-crystal X-ray diffraction reveals bond angles (e.g., C–O–C ≈ 109.5°) and torsion angles (e.g., C9–O1–C1–O2 = 3.46°), confirming the planar conformation of the oxo group and non-coplanar carboxylic acid moiety. Data refinement using SHELX software is critical .
Q. What mechanistic pathways explain the acid-catalyzed cyclization of intermediates during synthesis?
- Methodological Answer : DFT calculations suggest a keto-enol tautomerization step precedes cyclization. The hydroxyl group at position 7 acts as a nucleophile, attacking the carbonyl carbon (C1) via a six-membered transition state, with boron trifluoride etherate lowering activation energy by stabilizing partial charges .
Q. How should researchers address contradictions in reported melting points or spectral data for this compound?
- Methodological Answer :
- Step 1 : Verify purity via HPLC (>98%) and elemental analysis.
- Step 2 : Compare crystallographic data (e.g., unit cell parameters) with literature to rule out polymorphic variations .
- Step 3 : Replicate synthesis under inert atmospheres (N/Ar) to minimize oxidation artifacts .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
